![molecular formula C11H14ClFN2O B3087320 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride CAS No. 1172846-19-3](/img/structure/B3087320.png)
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Overview
Description
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H13FN2O . It has a molecular weight of 208.24 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride consists of a piperazine ring attached to a fluorobenzyl group . The presence of the fluorine atom and the piperazine ring may influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Arylpiperazine Derivatives' Metabolism
Arylpiperazine derivatives, including those related to 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, are clinically applied mainly for treating depression, psychosis, or anxiety. They undergo extensive metabolism, including N-dealkylation leading to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, targeting most arylpiperazine derivatives' site of action (Caccia, 2007).
Therapeutic Applications
Piperazine derivatives have a significant presence in drugs with various therapeutic uses, from antipsychotics to anti-inflammatories. The slight modification in the substitution pattern on the piperazine nucleus can result in a recognizable difference in medicinal potential, indicating the chemical's versatility in drug design and development (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine as a core structure has been exploited for developing potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant and extremely drug-resistant strains. This underlines its importance in addressing global health challenges like tuberculosis (Girase et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRKTYPUSZHMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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